3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-[(naphthalen-1-yl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-[(naphthalen-1-yl)methyl]urea is a complex organic compound that features a unique combination of furan, thiophene, and naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-[(naphthalen-1-yl)methyl]urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-(Furan-2-yl)thiophene and naphthalen-1-ylmethylamine. These intermediates are then coupled through a series of reactions, including condensation and cyclization, to form the final urea derivative. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction systems could be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-[(naphthalen-1-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
Chemistry
In chemistry, 3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-[(naphthalen-1-yl)methyl]urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Studies may focus on its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structure may be modified to enhance its pharmacological properties and reduce potential side effects.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity. It could also be employed in the production of specialty chemicals and advanced polymers.
Mechanism of Action
The mechanism of action of 3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-[(naphthalen-1-yl)methyl]urea depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. The compound’s unique structure allows it to fit into specific binding sites, making it a valuable tool for studying molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-[(phenyl)methyl]urea
- 3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-[(benzyl)methyl]urea
- 3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-[(pyridin-1-yl)methyl]urea
Uniqueness
Compared to similar compounds, 3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-[(naphthalen-1-yl)methyl]urea stands out due to the presence of the naphthalene moiety. This structural feature can enhance its stability, reactivity, and potential biological activity. The combination of furan, thiophene, and naphthalene units in a single molecule provides a unique platform for exploring new chemical and biological properties.
Properties
IUPAC Name |
1-[[4-(furan-2-yl)thiophen-2-yl]methyl]-3-(naphthalen-1-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c24-21(22-12-16-7-3-6-15-5-1-2-8-19(15)16)23-13-18-11-17(14-26-18)20-9-4-10-25-20/h1-11,14H,12-13H2,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKCUDWBRCLSSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC3=CC(=CS3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.